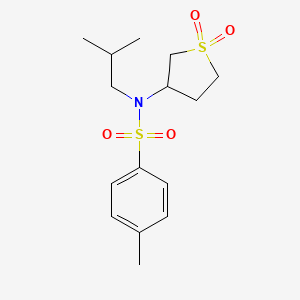
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C15H23NO4S2 and its molecular weight is 345.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.
- Molecular Formula : C₁₅H₂₃N₁O₄S₂
- Molecular Weight : 345.5 g/mol
- CAS Number : 874788-00-8
Synthesis
The synthesis of this compound typically involves the reaction of a thiolane derivative with a sulfonamide precursor under controlled conditions. The process may utilize bases like triethylamine to facilitate nucleophilic substitution reactions, followed by purification methods such as recrystallization or chromatography .
The biological activity of this compound is attributed to its structural components:
- Thiolane Ring : This moiety may interact with hydrophobic pockets in enzymes or receptors.
- Sulfonamide Group : Capable of forming hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.
These interactions can lead to modulation of various biological pathways, including anti-inflammatory and anticancer effects .
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies have demonstrated their efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) showing significant activity .
Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| Compound C | 25 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies on tumorigenic cell lines have revealed that this compound exhibits cytotoxic effects. For instance, selective cytotoxicity was observed against the WI-38 VA-13 subline, indicating potential for further development as an anticancer agent .
Table 2: Cytotoxicity Against Tumorigenic Cell Lines
| Cell Line | EC₅₀ (ng/mL) |
|---|---|
| WI-38 VA-13 | 32 |
| MDA-MB-231 (breast cancer) | 28 |
| SK-Hep-1 (liver cancer) | 290 |
Study on Inhibition of Enzyme Activity
A study investigated the compound's role as an inhibitor of specific enzymes involved in inflammatory pathways. The results indicated a dose-dependent inhibition, suggesting that the compound could be developed into a therapeutic agent for conditions characterized by excessive inflammation .
Research on Neuroprotective Effects
Further exploration into the neuroprotective properties revealed that certain derivatives of this compound can attenuate neuronal injury in models of ischemia/reperfusion. The compounds demonstrated reactive oxygen species (ROS) scavenging activity, highlighting their potential in treating neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-12(2)10-16(14-8-9-21(17,18)11-14)22(19,20)15-6-4-13(3)5-7-15/h4-7,12,14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAOFWKITVYVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














